
Adci
Eigenschaften
CAS-Nummer |
124070-15-1 |
---|---|
Molekularformel |
C16H14N2O |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene-1-carboxamide |
InChI |
InChI=1S/C16H14N2O/c17-15(19)16-12-7-3-1-5-10(12)9-14(18-16)11-6-2-4-8-13(11)16/h1-8,14,18H,9H2,(H2,17,19) |
InChI-Schlüssel |
IFLVGRRVGPXYON-UHFFFAOYSA-N |
SMILES |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)C(=O)N |
Kanonische SMILES |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)C(=O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
5-aminocarbonyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine ADCI SGB 017 SGB-017 |
Herkunft des Produkts |
United States |
Beschreibung
IUPAC Name and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for Adci is 16-azatetracyclo[7.6.1.0²,⁷.0¹⁰,¹⁵]hexadeca-2,4,6,10,12,14-hexaene-1-carboxamide . This nomenclature reflects its complex polycyclic architecture, which consists of:
- A central cycloheptene ring fused to two benzene moieties.
- A carboxamide functional group (-CONH₂) at position 1.
- A nitrogen atom integrated into the tetracyclic framework, contributing to its heterocyclic nature.
Structurally, this compound belongs to the dibenzocycloheptene family, characterized by a seven-membered ring bridged between two aromatic systems. The compound’s rigidity and planar geometry arise from conjugated π-electrons across its fused rings, which influence its pharmacological interactions.
Molecular Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄N₂O |
Molecular Weight | 250.29 g/mol |
Exact Mass | 250.1106 Da |
Topological Polar Surface Area | 56.1 Ų |
Synonyms and Registry Identifiers
This compound is recognized under multiple aliases and registry numbers, as cataloged in chemical databases:
Synonyms :
Registry Identifiers :
These identifiers ensure unambiguous referencing across pharmacological and chemical literature.
Historical Context of Discovery and Initial Characterization
This compound emerged in the late 20th century as part of efforts to develop novel anticonvulsants with dual mechanisms of action. Early studies in the 1990s highlighted its unique ability to inhibit voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors , distinguishing it from contemporary antiepileptics.
Key Milestones:
Synthetic Origins :
Initial synthesis routes involved optical resolution of racemic mixtures using tartaric acid derivatives, as detailed in patent KR19980703775A. This method enabled the isolation of enantiomers for pharmacological testing.Mechanistic Characterization :
Electrophysiological studies in rat neurons (1995–2000) demonstrated this compound’s voltage-dependent blockade of sodium channels, with median inhibitory concentrations (IC₅₀) comparable to carbamazepine. Concurrently, its NMDA receptor antagonism was confirmed via radioligand displacement assays.Structural Confirmation :
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy validated the tetracyclic framework and carboxamide orientation, aligning with computational models.
Research Applications:
This compound’s structural motif has inspired derivatives for metal-organic frameworks (MOFs) . For example, Cu(this compound)-2, a copper-based MOF incorporating 2-amino-4,5-dicyanoimidazolate ligands, exhibits CO₂ adsorption properties relevant to environmental chemistry.
Decade | Development |
---|---|
1990s | First synthesis and anticonvulsant screening |
2000s | Mechanistic studies in neuronal models |
2020s | Applications in materials science (MOFs) |
Biologische Aktivität
Antibody-drug conjugates (ADCs) represent a novel class of biopharmaceuticals that link monoclonal antibodies (mAbs) to cytotoxic drugs, allowing for targeted delivery to cancer cells while sparing healthy tissues. This article explores the biological activity of ADCs, focusing on their mechanisms of action, therapeutic applications, and relevant case studies.
ADCs function through several key mechanisms:
- Targeted Delivery : The antibody component selectively binds to specific antigens overexpressed on tumor cells, facilitating the internalization of the drug.
- Cytotoxic Payload : Once internalized, the cytotoxic drug is released inside the cancer cell, leading to apoptosis or cell death.
- Immune Modulation : Some ADCs can also activate immune responses against tumor cells, enhancing their therapeutic efficacy.
Biological Activity Data
The biological activities of ADCs have been extensively documented. A systematic review identified 9,171 biological activities associated with various ADCs, including:
- 739 activities from clinical trials
- 2,707 activities from in vivo studies
- 5,725 activities derived from cell line data
These findings highlight the extensive research supporting the efficacy of ADCs across different cancer types and therapeutic areas, such as hematological malignancies and solid tumors .
Case Study 1: ADC Therapeutics
ADC Therapeutics has made significant strides in developing ADCs for oncology. Their approach integrates advanced laboratory techniques and data management systems to enhance productivity and data integrity. By utilizing an electronic lab notebook (ELN), they streamlined their workflow, allowing for faster data retrieval and improved collaboration among researchers .
Case Study 2: Phase I ADC Development
In a recent Phase I study focused on a novel ADC for non-small cell lung cancer, researchers successfully navigated complex regulatory requirements to achieve First Patient In (FPI) within six weeks. This rapid progression underscores the potential of ADCs to address unmet medical needs in oncology while adhering to stringent development timelines .
Challenges in Development
Despite their promise, ADC development faces various challenges:
- Purification : The presence of residual free drug poses safety risks. Innovative purification methods are essential to ensure that unreacted drugs are effectively removed from the final product .
- Clinical Efficacy : Variability in patient responses necessitates ongoing research to identify biomarkers that predict treatment outcomes and optimize patient selection for ADC therapies.
Wissenschaftliche Forschungsanwendungen
ADCI in Malaria Immunity
Recent research has established a strong association between this compound activity and reduced risk of malaria in children. A longitudinal cohort study conducted in Ghana revealed that higher this compound activity correlated with a significantly lower incidence of febrile malaria episodes. The study found that children with this compound activity in the top tertile experienced a delayed time-to-first malaria episode, suggesting that this compound could serve as a reliable biomarker for malaria immunity and vaccine efficacy assessment .
Key Findings:
- Population Studied : Ghanaian children.
- Methodology : Longitudinal cohort study measuring this compound activity before the malaria season.
- Results : High this compound activity linked to reduced malaria risk; sensitivity and specificity for predicting protection were 79.4% and 57.1%, respectively.
This compound in Cancer Therapy
This compound has also gained traction in the field of oncology, particularly through its integration into antibody-drug conjugate technology. ADCs are designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to healthy tissues. The mechanism involves monoclonal antibodies targeting specific tumor antigens, thereby enhancing the therapeutic index of cytotoxic agents .
Applications:
- Targeted Delivery : By conjugating potent pharmaceutical ingredients to antibodies, ADCs can selectively target cancer cells.
- Clinical Development : Over 14 ADC drugs have received FDA approval for various malignancies, with more than 100 candidates currently in clinical trials .
Mechanisms and Strategies in ADC Development
The development of ADCs relies on sophisticated chemical linkers that facilitate the attachment of cytotoxic drugs to antibodies. Recent advancements include:
- Click Chemistry : This bioorthogonal approach allows for precise conjugation of drugs to antibodies without interfering with biological systems, enhancing the efficiency and specificity of ADCs .
- Diverse Linker Technologies : Researchers are exploring various linker chemistries to optimize drug release profiles and improve therapeutic outcomes .
Case Studies and Data Analysis
The following table summarizes notable case studies demonstrating the effectiveness of this compound in different applications:
Study | Application | Population | Key Findings |
---|---|---|---|
Ghana Malaria Study | Malaria Immunity | Children | High this compound activity correlated with reduced malaria incidence; sensitivity 79.4% |
FDA Approvals | Cancer Therapy | Various | 14 FDA-approved ADCs; over 100 candidates in trials |
Click Chemistry Study | Drug Development | Laboratory Models | Enhanced specificity and efficiency in drug-antibody conjugation |
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Pharmacological Profiles
Parameter | This compound | Dizocilpine (MK-801) | Carbamazepine |
---|---|---|---|
NMDA Receptor Affinity | Moderate (IC₅₀ ≈ 1–10 µM) | High (IC₅₀ ≈ 0.01–0.1 µM) | No affinity |
Effective Dose (Mice) | 1.0–10.0 mg/kg | 0.1–1.0 mg/kg | 17–50 mg/kg (ineffective) |
Seizure Suppression | Dose-dependent efficacy | Dose-dependent efficacy | No significant effect |
Tremor Reduction | Effective | Ineffective | Ineffective |
Motor Side Effects | No incoordination at ≤30 mg/kg | Incoordination at ≥0.3 mg/kg | Not applicable |
Clinical Use | Preclinical research | Limited due to neurotoxicity | Approved for epilepsy |
Key Findings:
Potency : MK-801 is ~10–100x more potent than this compound in NMDA receptor binding and seizure suppression but causes severe motor side effects at low doses .
Mechanistic Insights and Clinical Implications
- This compound’s Advantage : Its ability to block NMDA receptors without motor deficits suggests a safer profile for treating withdrawal syndromes compared to MK-801.
- Carbamazepine’s Limitation: As a sodium channel blocker, it lacks efficacy in NMDA-mediated ethanol withdrawal, underscoring the importance of target specificity .
Vorbereitungsmethoden
Cyclocondensation of Cyanoguanidine with Malononitrile
The primary synthesis of ADCI involves a cyclocondensation reaction between cyanoguanidine and malononitrile under acidic conditions. This one-pot reaction proceeds via nucleophilic attack, followed by cyclization to form the imidazole core. Key steps include:
- Reagent Mixing : Cyanoguanidine (1.0 equiv) and malononitrile (2.2 equiv) are dissolved in glacial acetic acid.
- Heating and Stirring : The mixture is refluxed at 120°C for 8–12 hours, monitored by thin-layer chromatography (TLC) for completion.
- Workup : The reaction is quenched with ice water, yielding a crude precipitate.
Optimization Insights :
Purification and Crystallization
The crude product is purified via recrystallization from a sodium bicarbonate solution:
- Dissolution : The precipitate is dissolved in saturated NaHCO₃ (50 mL/g).
- Decolorization : Activated charcoal (5% w/w) is added, and the mixture is heated to 60°C for 30 minutes.
- Filtration and Acidification : After hot filtration, the solution is acidified to pH 2–3 using HCl, precipitating pure this compound as white crystals.
Yield and Purity :
- Typical yields range from 65% to 75%.
- High-performance liquid chromatography (HPLC) purity exceeds 98%, with residual solvents (acetic acid) below 0.1%.
Structural and Spectroscopic Characterization
Melting Point and Solubility
This compound exhibits a melting point of 248–250°C (decomposition), consistent with its thermally stable imidazole backbone. Solubility profiling reveals:
Solvent | Solubility (mg/mL) |
---|---|
Water | 12.5 |
Ethanol | 8.2 |
DMF | 34.7 |
Acetonitrile | 2.1 |
Polar aprotic solvents like dimethylformamide (DMF) enhance solubility, aiding further functionalization.
Spectroscopic Data
- FT-IR : Peaks at 3340 cm⁻¹ (N–H stretch), 2220 cm⁻¹ (C≡N), and 1650 cm⁻¹ (C=N imidazole).
- ¹H NMR (DMSO-d₆) : δ 7.85 (s, 2H, NH₂), 6.92 (s, 1H, imidazole-H).
- ¹³C NMR : δ 158.9 (C–NH₂), 120.4 and 117.8 (C≡N), 112.3 (imidazole-C).
Applications in Metal-Organic Framework Synthesis
This compound serves as a ligand in ultramicroporous MOFs, such as Cu(this compound)-2, which exhibits CO₂ selectivity over N₂ and CH₄. The synthesis involves:
- Ligand Preparation : this compound (2.0 mmol) is deprotonated with NaOH in methanol.
- Metal Coordination : Cu(NO₃)₂·3H₂O (1.0 mmol) is added, forming a blue precipitate.
- Hydrothermal Crystallization : The mixture is heated at 100°C for 48 hours, yielding single crystals.
MOF Properties :
- Surface Area: 780 m²/g (BET).
- CO₂ Uptake: 4.2 mmol/g at 298 K and 1 bar.
- Selectivity (CO₂/N₂): 22:1.
Comparative Analysis of Alternative this compound Derivatives
While this compound primarily refers to 2-amino-4,5-dicyanoimidazole, the acronym overlaps with unrelated compounds:
This compound as an NMDA Antagonist
A distinct compound, also abbreviated this compound, functions as an NMDA and sodium channel antagonist. Developed by Neurogen and Wyeth-Ayerst, this small molecule entered Phase II trials for epilepsy in 1998. However, its structure and synthesis remain undisclosed in public literature.
Q & A
Basic Research Questions
Q. How should researchers design experiments to quantify ADCI activity in human monocytes?
- Methodological Answer : Experimental design must include isolation of monocyte (MO) subsets (classical, intermediate, non-classical) using flow cytometry, with CCR2 and CX3CR1 as key markers . Protocols should specify cell culture conditions (e.g., RPMI medium, cytokine concentrations) and functional assays (e.g., parasite growth inhibition assays). Include controls for baseline cytokine levels (e.g., mTNF-α, mIFN-γ) and validate results via triplicate measurements. Reference established protocols from immunological journals to ensure reproducibility .
Q. What frameworks are recommended for formulating this compound-related research questions?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For hypothesis-driven studies, apply the PICO framework (Population: MO subsets; Intervention: this compound activity; Comparison: Pro-inflammatory vs. classical MOs; Outcome: Parasite inhibition rates). Ensure questions are specific, such as: "Does CCR2+ classical MO subset dominance correlate with this compound efficacy in malaria patients?" .
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer : Document all experimental parameters, including MO isolation methods (e.g., Ficoll gradient centrifugation), antibody sources (e.g., clone IDs for anti-CCR2), and statistical thresholds (e.g., p < 0.05 for significance). Share raw datasets (e.g., flow cytometry FCS files) as supplementary materials. Follow journal guidelines for method sections, such as those in Advanced Journal of Chemistry .
Advanced Research Questions
Q. How should researchers address contradictions in this compound activity data across patient cohorts?
- Methodological Answer : Perform stratified analysis by variables like patient age, infection stage, or MO subset distribution. Use multivariate regression to identify confounding factors (e.g., pro-inflammatory cytokine levels). If discrepancies persist, conduct meta-analyses of published this compound datasets, applying heterogeneity tests (I² statistic) to assess variability .
Q. What methodologies enable integration of multi-omics data in this compound mechanism studies?
- Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map signaling pathways (e.g., TNF-α/IFN-γ crosstalk). Use bioinformatics tools like STRING for protein interaction networks and GSEA (Gene Set Enrichment Analysis) to identify enriched pathways. Validate findings with CRISPR-Cas9 knockout models of candidate genes (e.g., CX3CR1) .
Q. How can this compound activity measurement protocols be optimized for high-throughput screening?
- Methodological Answer : Implement automated flow cytometry systems (e.g., BD FACSymphony) for MO subset sorting and integrate machine learning algorithms to classify this compound-active vs. inactive populations. Validate throughput using spike-in controls (e.g., fluorescently tagged parasites) and optimize assay duration (e.g., 48-hour co-culture) to balance sensitivity and scalability .
Data Presentation and Interpretation Guidelines
-
Tabular Data Example :
MO Subset This compound Activity (%) CCR2 Expression (MFI) mTNF-α (pg/mL) Classical 72 ± 8 4500 ± 300 120 ± 15 Pro-Inflammatory 22 ± 5 1200 ± 200 350 ± 40 Data adapted from Table 4 in , showing correlation between classical MO subsets and this compound efficacy. -
Statistical Analysis : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Report effect sizes (e.g., Cohen’s d) to quantify differences between MO subsets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.